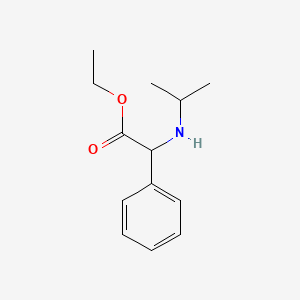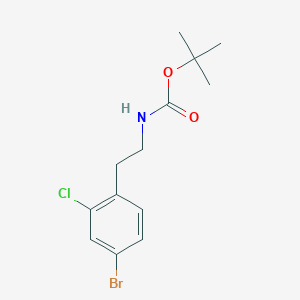
3-((3,4-Dimethylphenyl)thio)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,4-Dimethylphenyl)thio)propanal is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a propanal group attached to a 3,4-dimethylphenylthio moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dimethylphenyl)thio)propanal typically involves the reaction of 3,4-dimethylthiophenol with propanal under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial process would also incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-((3,4-Dimethylphenyl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thioether linkage can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: 3-((3,4-Dimethylphenyl)thio)propanoic acid.
Reduction: 3-((3,4-Dimethylphenyl)thio)propanol.
Substitution: Various substituted thioethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((3,4-Dimethylphenyl)thio)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((3,4-Dimethylphenyl)thio)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((3,4-Dimethoxyphenyl)thio)propanal
- 3-((3,4-Dimethylphenyl)thio)propanoic acid
- 3-((3,4-Dimethylphenyl)thio)propanol
Uniqueness
3-((3,4-Dimethylphenyl)thio)propanal is unique due to the presence of both the aldehyde group and the 3,4-dimethylphenylthio moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H14OS |
|---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
3-(3,4-dimethylphenyl)sulfanylpropanal |
InChI |
InChI=1S/C11H14OS/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-6,8H,3,7H2,1-2H3 |
InChI-Schlüssel |
OAHJIOIVMZYGQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)SCCC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


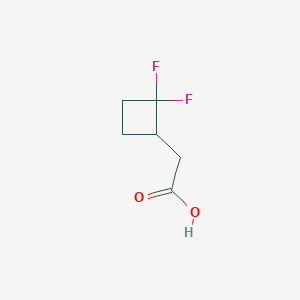
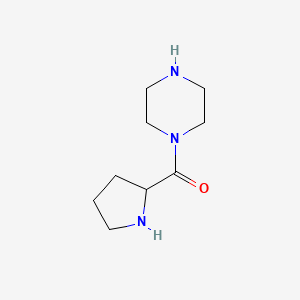
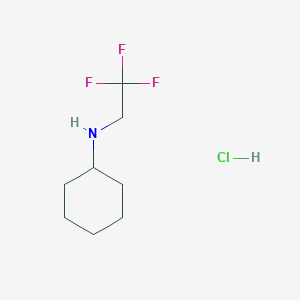
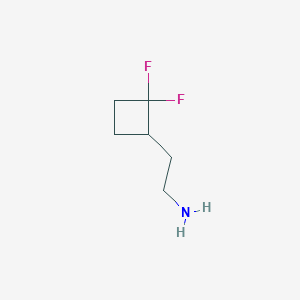
![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)
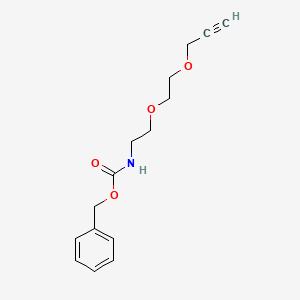
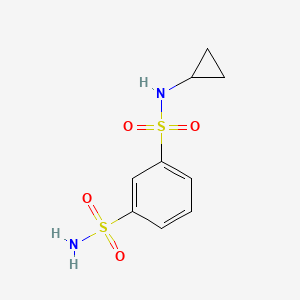
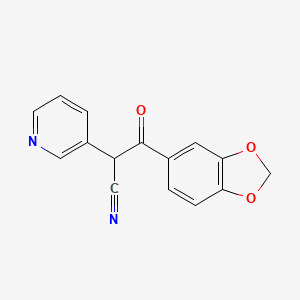
![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)
